molecular formula C20H16BrNO3 B2582207 (E)-6-bromo-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one CAS No. 690214-36-9

(E)-6-bromo-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one

Cat. No. B2582207
CAS RN: 690214-36-9
M. Wt: 398.256
InChI Key: HYIWYFNJHJLRMD-WEVVVXLNSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves aldol condensation and carboxamide formation methods . Aldol condensation is a reaction in which an enol or an enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give a conjugated enone. Carboxamide formation typically involves the reaction of an amine with a carboxylic acid or its derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and their arrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted using computational methods such as density functional theory (DFT). For example, the HOMO-LUMO energy gap, which is related to the compound’s stability and reactivity, can be calculated .

Scientific Research Applications

Synthesis and Application in Material Science

(E)-6-bromo-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one and its derivatives have been explored for their potential in material science, particularly in the synthesis of novel compounds and materials. Microwave-assisted cyclization under mildly basic conditions facilitates the synthesis of 6H-benzo[c]chromen-6-ones and their analogues, demonstrating the compound's versatility in material synthesis (Dao et al., 2018). Additionally, its application in the preparation of fluorescent polystyrene via ATRP, where it acts as an initiator, highlights its utility in creating materials with specific optical properties (Zhou et al., 2014).

Biological Activities and Medicinal Chemistry

Research on the biological activities of derivatives of this compound indicates significant antimicrobial and anticancer properties. For instance, enaminone-based heterocyclic compounds derived from this chemical structure have shown high antimicrobial activity, pointing towards its potential in developing new antimicrobial agents (Azab et al., 2016). Another study demonstrates its use as a precursor for synthesizing compounds with potent antioxidant, antimicrobial activities, and cytotoxicity, suggesting its role in the development of novel therapeutic agents (Rashdan et al., 2017).

Chemical Synthesis and Structural Studies

The compound's utility extends to chemical synthesis and structural studies, where its isomers have been investigated for secondary intermolecular interactions, providing insight into the structural dynamics of such compounds (Tammisetti et al., 2018). This research highlights the compound's relevance in understanding molecular interactions and designing molecules with desired properties.

Environmental and Corrosion Studies

Interestingly, derivatives of this compound have also been evaluated for their effectiveness as corrosion inhibitors, showcasing their potential in protecting metals against corrosion in acidic environments. Such studies underscore the compound's application in environmental science and engineering, addressing material degradation issues (Khattabi et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, it could be interesting to investigate its potential use in photonics and optoelectronics, given the nonlinear optical properties of related compounds .

properties

IUPAC Name

6-bromo-3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3/c1-22(2)16-7-3-13(4-8-16)5-9-18(23)17-12-14-11-15(21)6-10-19(14)25-20(17)24/h3-12H,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIWYFNJHJLRMD-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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